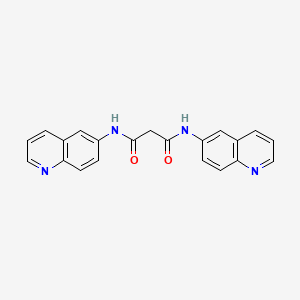

N,N'-di(quinolin-6-yl)propanediamide

Beschreibung

Contextualization within Amide-Containing Compounds and Quinoline (B57606) Chemistry

Quinoline, a fused heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science. pskgu.runih.gov Its derivatives are found in numerous natural products and have been developed as therapeutic agents with a wide range of biological activities. nih.gov The incorporation of two quinoline moieties into a single structure, as seen in N,N'-di(quinolin-6-yl)propanediamide, suggests a potential for multifaceted interactions with biological targets or for the development of advanced materials.

Role of the Quinoline Moiety in Advanced Chemical Systems

The quinoline moiety is a versatile component in the design of advanced chemical systems. Its aromatic nature and the presence of a nitrogen atom allow it to participate in various non-covalent interactions, including π-π stacking and metal coordination. documentsdelivered.com This has led to the extensive use of quinoline derivatives in the development of fluorescent sensors for metal ions and other analytes. pskgu.ru The quinoline ring system can act as a fluorophore, and its emission properties can be modulated by the binding of a target species. Furthermore, the ability to functionalize the quinoline ring at various positions provides a pathway to fine-tune its electronic and steric properties for specific applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.gov

Overview of Research Trajectories for this compound Analogues in Academic Science

While specific research focusing exclusively on this compound is not extensively documented, the research on its close analogues provides a clear indication of its potential scientific value. Studies on related bis(quinolyl)malonamide derivatives, for instance, highlight a strong potential in coordination chemistry and materials science. ontosight.ai

Research into analogous quinoline amide derivatives has been prominent in the field of drug discovery. Scientists have synthesized and evaluated various quinoline-based amides as potential inhibitors of enzymes such as VEGFR-2, which is implicated in cancer angiogenesis. mdpi.comnih.gov Docking simulations of these analogues have suggested specific binding modes within the ATP-binding site of the kinase, indicating that the quinoline-amide scaffold is a promising starting point for the development of new therapeutic agents. mdpi.com

Furthermore, the synthesis of quinoline-6-carboxamide (B1312354) and quinoline-6-glyoxylamide derivatives has been explored, demonstrating the feasibility of creating diverse libraries of such compounds for biological screening. nih.gov The development of efficient synthetic routes, such as palladium-catalyzed aminocarbonylation, has been a key focus, enabling the production of these complex molecules with high selectivity. nih.gov Research on other quinoline derivatives has also pointed towards their potential as antibacterial agents and fluorophores. nih.gov

The general research direction for compounds structurally similar to this compound is therefore multifaceted, spanning from the development of novel therapeutics to the creation of advanced functional materials. The combination of the well-established biological and photophysical properties of the quinoline moiety with the structure-directing capabilities of the diamide (B1670390) linker makes this class of compounds a rich area for future scientific exploration.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-di(quinolin-6-yl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVNKLGBNKLDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Di Quinolin 6 Yl Propanediamide and Its Derivatives

Retrosynthetic Analysis and Key Precursors for N,N'-di(quinolin-6-yl)propanediamide

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available, or easily synthesized starting materials. amazonaws.com For this compound, the most logical disconnections are the two amide C-N bonds.

This retrosynthetic disconnection points to two primary precursors:

6-Aminoquinoline (B144246): This molecule provides the quinoline-6-yl fragments.

Malonic acid or its derivatives: This three-carbon dicarboxylic acid serves as the source for the propanediamide backbone. Common derivatives used in amide coupling reactions include malonyl chloride or diethyl malonate.

Classical and Modern Approaches to Propanediamide Core Formation

The formation of the propanediamide core is fundamentally an exercise in amide bond synthesis. This can be achieved through various condensation and coupling reactions.

The direct condensation of a carboxylic acid and an amine to form an amide bond by eliminating a molecule of water is a fundamental transformation. However, this typically requires high temperatures, which can be unsuitable for complex molecules. A more common approach involves the activation of the carboxylic acid.

One of the most classical methods is the conversion of the carboxylic acid (malonic acid) to a more reactive derivative, such as an acyl chloride (malonyl chloride). The acyl chloride then readily reacts with the amine (6-aminoquinoline) to form the amide bond.

Modern organic synthesis heavily relies on coupling reagents that facilitate amide bond formation under mild conditions, minimizing side reactions and improving yields. numberanalytics.comresearchgate.net These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. For the synthesis of this compound, a variety of coupling reagents can be employed. peptide.com

Key classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. youtube.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization and improve efficiency. nih.gov

Phosphonium and Uronium/Guanidinium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly efficient coupling agents. organic-chemistry.org They are known for their high reactivity and the formation of clean reaction profiles. ucl.ac.uk

Phosphonic Anhydrides: Propanephosphonic acid anhydride (B1165640) (T3P) is a versatile and powerful dehydrating agent used for amide bond formation. organic-chemistry.orgyoutube.com It is particularly noted for its low toxicity and the easy removal of its water-soluble byproducts. youtube.com

The choice of coupling reagent can be critical and is often determined by the specific substrates, desired reaction conditions, and scale of the synthesis.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Advantages | Disadvantages |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, easy workup. nih.gov | Can lead to racemization without additives. peptide.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Byproduct (DCU) is insoluble and can be difficult to remove. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, rapid reactions. peptide.com | Higher cost compared to carbodiimides. |

| Propanephosphonic acid anhydride | T3P | Low epimerization risk, water-soluble byproducts, low toxicity. organic-chemistry.orgyoutube.com | Often supplied as a solution in a solvent. |

Quinoline (B57606) Ring System Introduction and Functionalization

The synthesis of the target molecule is critically dependent on the availability of 6-aminoquinoline. The quinoline ring itself can be constructed through several classic named reactions, and the position of the amino group is determined by the choice of starting materials. nih.gov

The most direct strategy for forming the C-N amide bond at the quinoline-6-yl position is the acylation of 6-aminoquinoline, as established in the retrosynthetic analysis. The synthesis of 6-aminoquinoline itself is a key step. A common method is the nitration of quinoline followed by the reduction of the resulting 6-nitroquinoline. The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, so more controlled methods are often required to obtain the 6-substituted isomer.

Alternatively, the quinoline ring can be constructed from precursors that already contain the nitrogen functionality at the desired position. For example, the Skraup synthesis or the Doebner-von Miller reaction using p-nitroaniline or p-aminoacetanilide as the starting aniline (B41778) derivative can lead to the formation of a 6-nitro or 6-acetamidoquinoline, respectively. nih.gov The nitro group can then be reduced to the amine, or the acetamido group can be hydrolyzed.

The synthesis of derivatives of this compound with substituents on the quinoline ring requires careful consideration of regioselectivity. researchgate.net Several established synthetic methods for the quinoline core allow for the preparation of a wide array of substituted quinolines. organic-chemistry.org

Skraup Synthesis: This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline used). The substituent on the aniline ring dictates the substitution pattern on the resulting quinoline. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. It allows for greater diversity in the substitution pattern of the quinoline product. nih.gov

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The choice of the two components determines the final substitution pattern. nih.gov

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another versatile method for preparing substituted quinolines.

The regiochemical outcome of these reactions is generally predictable based on the nature and position of the substituents on the starting materials, allowing for the targeted synthesis of specific quinoline derivatives that can then be converted to the corresponding 6-aminoquinolines for subsequent coupling.

Table 2: Key Named Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | A classic method, often harsh conditions. nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid | More versatile than the Skraup synthesis. nih.gov |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, compound with α-methylene group | Forms the new heterocyclic ring through condensation and cyclodehydration. nih.gov |

Derivatization Strategies for this compound Analogues

Derivatization is a key strategy for systematically modifying the structure of this compound to generate analogues with varied physicochemical properties. These strategies focus on three main areas: altering the central propanediamide linker, introducing substituents onto the quinoline moieties, and employing complex one-pot reactions to build structural diversity efficiently.

One common approach is to use different dicarboxylic acids or their activated derivatives in the initial acylation reaction with 6-aminoquinoline. For instance, using succinic acid or glutaric acid instead of malonic acid would yield analogues with longer, more flexible chains connecting the two quinoline units.

Furthermore, the central carbon atom of the propanediamide linker (the α-carbon) is a prime target for substitution. Introducing functional groups at this position can significantly alter the compound's properties. For example, the synthesis of 2-allyl-N,N'-bis-(4-amino-2-methyl-6-quinolyl)-2-(2-thenyl)malonamide demonstrates the introduction of both an allyl and a thenyl group onto this central carbon. ontosight.ai This modification highlights the linker's capacity to accommodate bulky and functionally diverse substituents, thereby creating structurally complex molecules. ontosight.ai Another study describes the modular synthesis of related quinoline amides where the linker length between an amide and another functional group was systematically varied, showing that both shortening and lengthening the tether can impact reaction yields and is a viable strategy for creating analogues. nih.gov

Table 1: Examples of Linker-Modified Analogues

| Base Compound | Modification Strategy | Resulting Analogue Structure | Reference |

|---|---|---|---|

| This compound | Introduction of substituents on the α-carbon of the malonamide (B141969) linker. | 2-allyl-2-(2-thenyl)-N,N'-bis(4-amino-2-methyl-6-quinolyl)malonamide | ontosight.ai |

| N-(quinolin-8-yl)acrylamide | Varying the methylene (B1212753) spacer length in related alkenyl amides via cross-metathesis. | (E/Z)-N-(quinolin-8-yl)alkenyl amides with different tether lengths. | nih.gov |

Introducing substituents directly onto the quinoline rings is a powerful method for fine-tuning the electronic and steric properties of the final compound. The reactivity and regioselectivity of these substitution reactions are influenced by the inherent electronic nature of the quinoline ring system and any existing functional groups.

A variety of substituents can be incorporated into the quinoline scaffold through multi-step synthetic sequences. For example, the synthesis of N,N'-bis(4-amino-2-methyl-6-quinolyl)malonamide introduces both an amino group at the 4-position and a methyl group at the 2-position of the quinoline rings. ontosight.ai These modifications can significantly impact the molecule's chemical behavior, including its ability to coordinate with metal ions. ontosight.ai

Research into the functionalization of 8-aminoquinolines has demonstrated methods for regioselective substitution at the C5 position. researchgate.net Techniques have been developed for C5-bromination, difluoromethylation, and methoxylation, showcasing the ability to install a range of functional groups at specific positions on the quinoline ring. researchgate.net Similarly, the design of quinoline-sulphonamide derivatives often involves exploiting the electron-withdrawing effects of the sulphonamide group to enhance properties like fluorescence. nih.gov The synthesis of these compounds can involve sophisticated multi-step processes, including Suzuki and acid-amine cross-coupling reactions, to build the substituted quinoline framework before forming the final amide or sulphonamide linkage. nih.gov

Table 2: Examples of Quinoline Ring Substitutions and Their Synthetic Methods

| Quinoline Starting Material | Reaction/Method | Position of Substitution | Introduced Substituent | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline Amides | Copper-catalyzed reaction with ethyl bromodifluoroacetate | C5 | -Br or -CF2H | researchgate.net |

| 8-Aminoquinolines | Fe(III)/TBHP system | C5 | -OCH3 | researchgate.net |

| Substituted Anilines | Suzuki Coupling, Acid-Amine Coupling, N-alkylation | Various | Sulphonamide groups and others | nih.gov |

| 6-Aminoquinoline | Multi-step synthesis | C2 and C4 | -CH3 and -NH2 | ontosight.ai |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single, one-pot procedure. researchgate.netrsc.org These reactions are prized for their high atom economy and operational simplicity, making them ideal for generating libraries of structurally diverse compounds. researchgate.netrsc.org

Several types of MCRs have been successfully employed in the synthesis of quinoline derivatives, which can then be used to build diamide (B1670390) structures. researchgate.net For instance, the Povarov reaction, an MCR that typically involves an aniline, an aldehyde, and an activated alkene, is a powerful tool for constructing the quinoline core. iipseries.orgnih.gov Variations of this reaction can be used to generate a wide array of substituted quinolines. iipseries.org

While direct synthesis of this compound via a single MCR is not commonly reported, MCRs are instrumental in creating the substituted quinoline precursors. For example, a one-pot, five-component reaction has been described for the synthesis of complex malonamide derivatives, demonstrating the power of MCRs in building the diamide core. researchgate.net This reaction combines an isocyanide, Meldrum's acid, an arylidene malononitrile, and two amine molecules to efficiently produce malonamides. researchgate.net By analogy, substituted 6-aminoquinolines could potentially be used as the amine component in such reactions to directly generate diverse libraries of this compound analogues. The Ugi and Gewald reactions are other examples of MCRs that have been utilized for the synthesis of various quinoline scaffolds. researchgate.net These methods allow for the incorporation of multiple points of diversity in a single step, providing rapid access to novel compounds. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for N,n Di Quinolin 6 Yl Propanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer primary insights into the molecular framework of N,N'-di(quinolin-6-yl)propanediamide.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two quinoline (B57606) rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. tsijournals.comacs.org Due to the substitution at the 6-position, these protons would exhibit a complex pattern of doublets and multiplets reflecting their coupling with adjacent protons. The proton on C2 of the quinoline ring, adjacent to the heterocyclic nitrogen, is expected to be the most deshielded. The two amide (N-H) protons are predicted to resonate as a singlet or a broad singlet, likely in the δ 9.0-11.0 ppm range, with their exact shift being sensitive to solvent and concentration. acs.org The central methylene (B1212753) (CH₂) protons of the propanediamide linker would appear as a singlet in the aliphatic region, estimated to be around δ 3.5-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The two carbonyl (C=O) carbons of the amide groups are expected to be found significantly downfield, around δ 165-170 ppm. organicchemistrydata.org The carbon atoms of the quinoline rings would generate a series of signals in the aromatic region, from approximately δ 115 to 150 ppm. tsijournals.com The central methylene (CH₂) carbon would be observed in the upfield region, typically around δ 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Aromatic (C-H) | 7.0 - 9.0 | 115 - 150 |

| Amide (N-H) | 9.0 - 11.0 | - |

| Methylene (CH₂) | 3.5 - 4.0 | 40 - 45 |

| Carbonyl (C=O) | - | 165 - 170 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity between adjacent protons within each of the quinoline ring systems, confirming their individual spin systems. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. This would unambiguously assign the ¹³C signals for all protonated carbons in the quinoline rings and the central methylene group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations include those from the amide (N-H) protons to the carbonyl carbon and to carbons C5, C6, and C7 of the quinoline ring, confirming the point of attachment. Correlations from the methylene (CH₂) protons to the carbonyl carbons would solidify the structure of the propanediamide linker. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, regardless of whether they are connected through bonds. This could reveal spatial proximity between the amide N-H protons and the H5 or H7 protons on the quinoline rings, helping to define the molecule's preferred conformation in solution. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent band (or bands) in the region of 3250-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide groups. researchgate.net The amide I band, which is primarily due to C=O stretching, should appear as a strong absorption around 1650-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, is anticipated near 1520-1570 cm⁻¹. researchgate.net The aromatic region would feature multiple bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm⁻¹ range). nih.gov

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the quinoline rings are expected to produce strong Raman signals. researchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Amide (N-H) | Stretching | 3250 - 3400 | IR |

| Aromatic (C-H) | Stretching | 3000 - 3100 | IR, Raman |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 | IR, Raman |

| Aromatic (C=C/C=N) | Ring Stretching | 1400 - 1600 | IR, Raman |

| Amide (N-H) | Bending (Amide II) | 1520 - 1570 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption spectrum is dominated by the quinoline chromophores. researchgate.net The spectrum is expected to show intense absorption bands below 350 nm, which are attributable to π-π* electronic transitions within the conjugated aromatic system of the quinoline rings. Weaker n-π* transitions, associated with the lone pair electrons on the quinoline nitrogen and the amide carbonyl oxygens, may also be present, often appearing as shoulders on the more intense π-π* bands. researchgate.net

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. researchgate.net This effect arises from differential stabilization of the electronic ground and excited states of the molecule by the solvent. For this compound, changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or water) would likely shift the absorption maxima (λmax). Typically, n-π* transitions exhibit a hypsochromic (blue) shift in polar solvents, while π-π* transitions often show a bathochromic (red) shift. nist.gov Studying these shifts can provide valuable information about the nature of the electronic transitions and the dipole moment of the molecule in its excited state.

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) Illustrating Solvatochromism

| Solvent | Polarity | Expected λmax for π-π* (nm) | Expected λmax for n-π* (nm) |

|---|---|---|---|

| Hexane | Non-polar | ~310 | ~345 |

| Dichloromethane | Intermediate | ~315 | ~340 |

| Ethanol | Polar Protic | ~320 | ~335 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of a molecule's elemental composition. For this compound (C₂₁H₁₆N₄O₂), the calculated monoisotopic mass is 356.1273 u. HRMS analysis should detect a protonated molecular ion [M+H]⁺ at an m/z value that precisely matches the calculated value of 357.1351. nih.gov

Furthermore, by inducing fragmentation of the molecular ion (MS/MS analysis), a characteristic fragmentation pattern can be obtained, which serves as a structural fingerprint. Plausible fragmentation pathways for this compound would involve the cleavage of the relatively weak amide bonds.

Table 4: Predicted Key Fragments in HRMS (ESI+) of this compound

| Proposed Fragment Structure | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | [C₂₁H₁₇N₄O₂]⁺ | 357.1351 |

| [M - (C₉H₆N₂)]⁺ (Loss of 6-aminoquinoline) | [C₁₂H₁₁N₂O₂]⁺ | 215.0821 |

| [C₉H₇N₂]⁺ (Protonated 6-aminoquinoline) | [C₉H₉N₂]⁺ | 145.0766 |

| [C₉H₆N-NH-CO]⁺ | [C₁₀H₈N₂O]⁺ | 172.0637 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the complete three-dimensional structure of a crystalline solid. mkuniversity.ac.in This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. For a compound like this compound, single-crystal X-ray diffraction (SC-XRD) would be the primary technique employed to gain an unambiguous understanding of its molecular architecture and the interactions that govern its assembly into a crystal lattice. mkuniversity.ac.inresearchgate.net The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map from which the atomic positions can be modeled. nih.gov

Single-Crystal X-ray Diffraction Methodologies for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled tool for the elucidation of stereochemistry. researchgate.netspringernature.com For any chiral molecule that can be crystallized, SC-XRD provides a direct and unambiguous determination of its relative configuration, which is the 3D arrangement of its stereocenters relative to one another. researchgate.net

The determination of absolute stereochemistry, which is the actual spatial arrangement of atoms, is more challenging and typically relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms (typically sulfur or heavier), there is a small, measurable phase shift in the scattered X-rays. nih.gov By carefully measuring the intensities of specific pairs of reflections (known as Bijvoet pairs), the absolute configuration of the molecule in the crystal can be determined. researchgate.net

For an organic molecule composed primarily of light atoms (C, H, N, O) like this compound, determining the absolute configuration can be difficult. However, if a chiral derivative were synthesized, the Flack parameter is a critical value derived from the diffraction data used to validate the assignment of the absolute structure. nih.gov A Flack parameter value close to zero indicates that the determined absolute configuration is correct, while a value approaching one suggests that the inverted structure is the correct one. researchgate.netnih.gov

Should this compound prove difficult to crystallize on its own, co-crystallization with a chiral auxiliary or a host molecule of known absolute configuration can be employed as an alternative strategy to facilitate crystallization and determine its stereochemistry. researchgate.netacs.org

The crystallographic data obtained from an SC-XRD experiment is summarized in a standard format, as illustrated in the hypothetical table below.

Illustrative Data: Table 1. Hypothetical Crystal Data and Structure Refinement Parameters for this compound. This table is an illustrative example and does not represent experimental data.

| Parameter | Value |

|---|---|

| Empirical formula | C₂₁H₁₈N₄O₂ |

| Formula weight | 370.40 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, b = 15.45 Å, c = 11.89 Å α = 90°, β = 105.2°, γ = 90° |

| Volume | 1795.5 ų |

| Z | 4 |

| Density (calculated) | 1.370 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Reflections collected | 15870 |

| Independent reflections | 4120 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Intermolecular Interactions and Crystal Packing in Crystalline Structures

The manner in which molecules arrange themselves in a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. researchgate.netmdpi.com Understanding these non-covalent forces is crucial for crystal engineering, as they influence physical properties such as solubility, stability, and morphology. For this compound, several types of interactions would be expected to play a key role in its solid-state architecture.

The most significant interactions would likely be the hydrogen bonds formed between the amide groups. mdpi.com The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) act as acceptors, leading to strong N-H···O interactions. These interactions often guide the formation of predictable supramolecular synthons, such as chains or dimeric motifs, which form the backbone of the crystal structure. mdpi.comnih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal. nih.gov This method maps the different close contacts on a 2D "fingerprint" plot, providing a clear percentage contribution of each type of interaction (e.g., H···H, O···H/H···O, C···H/H···C) to the total crystal packing. nih.gov

The geometric parameters of these interactions, such as the distance between donor and acceptor atoms and the angle of the bond, are precisely determined from the crystallographic data.

Illustrative Data: Table 2. Hypothetical Hydrogen Bond Geometry (Å, °) for this compound. This table is an illustrative example and does not represent experimental data.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1–H1···O2ⁱ | 0.88 | 2.05 | 2.915 | 168.5 |

| N2–H2···O1ⁱⁱ | 0.88 | 2.10 | 2.960 | 164.2 |

| C7–H7···O2ⁱⁱⁱ | 0.95 | 2.45 | 3.385 | 167.0 |

| C15–H15···N3ⁱᵛ | 0.95 | 2.58 | 3.451 | 152.3 |

Symmetry codes (i, ii, iii, iv) would define the relationship between the interacting molecules in the crystal lattice.

Computational and Theoretical Investigations of N,n Di Quinolin 6 Yl Propanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov For N,N'-di(quinolin-6-yl)propanediamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). ekb.eg This process finds the arrangement of atoms that corresponds to the lowest energy state.

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. These include the distribution of electron density, which reveals how electrons are shared across the molecule, and the energies of molecular orbitals. nih.gov Analysis of the optimized structural parameters, such as bond lengths and angles, provides insight into the molecule's geometry, for example, the planarity between the quinoline (B57606) rings and the propanediamide linker. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules in their excited states. nih.govresearchgate.net This analysis is crucial for understanding a molecule's photophysical properties, such as how it absorbs light. By applying the TD-DFT method to the optimized ground-state geometry of this compound, researchers could predict its electronic absorption spectrum (UV-Vis spectrum).

The calculation provides the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.gov This theoretical spectrum can be compared with experimental data to validate the computational model and assign the nature of the electronic transitions (e.g., π-π* transitions). nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding a molecule's reactivity and electronic properties. nih.govresearchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. For this compound, DFT calculations would provide the energies of these orbitals. The spatial distribution of the HOMO and LUMO electron density would also be visualized.

Typically for such π-conjugated systems, the HOMO and LUMO are distributed across the quinoline rings and the amide linker. nih.gov For instance, in similar quinoline amides, the HOMO density is often located on the amide and an adjacent aryl ring, while the LUMO density is concentrated on the quinoline moiety itself. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as no specific data has been published.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Value not available |

| ELUMO | Value not available |

The energies and distributions of the HOMO and LUMO allow for the calculation of global reactivity descriptors. These quantum-molecular parameters help predict the chemical behavior of the molecule. ekb.eg

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ekb.eg

Electronegativity (χ) : The power of an atom to attract electrons, calculated as χ = (I + A) / 2.

These descriptors would quantify the reactivity of this compound, indicating its stability and potential for electron donation or acceptance in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted onto the surface of the molecule's electron density. The map uses a color scale to show different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the quinoline rings. Regions of positive potential (blue) would be expected around the amide N-H protons. This visualization is invaluable for predicting how the molecule would interact with other molecules, including biological receptors or reactants, by identifying sites for hydrogen bonding and electrostatic interactions. nih.gov

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a chemical species is fundamentally governed by the distribution of its electron density. Computational methods such as Density Functional Theory (DFT) are powerful tools for mapping this distribution and identifying regions prone to electrophilic or nucleophilic attack. nih.gov A key technique in this regard is the calculation of the Molecular Electrostatic Potential (MEP) map. researchgate.netnih.govnih.gov The MEP surface visually represents the electrostatic potential on the electron density surface, where different colors denote varying charge distributions. nih.gov

For this compound, regions of negative electrostatic potential (typically colored red or yellow) are associated with the lone pairs of electronegative atoms and indicate nucleophilic sites susceptible to electrophilic attack. researchgate.net Conversely, regions with positive potential (colored blue) highlight electron-deficient areas, or electrophilic sites, which are prone to nucleophilic attack. researchgate.net

The expected reactive sites for this compound based on its structure are:

Nucleophilic Sites : The carbonyl oxygen atoms, with their high electron density, are primary nucleophilic centers. The nitrogen atoms within the quinoline rings also represent significant nucleophilic sites.

Electrophilic Sites : The carbonyl carbon atoms, being bonded to two electronegative atoms (oxygen and nitrogen), are highly electrophilic. The hydrogen atoms of the amide (N-H) groups are also electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group.

| Site | Type | Reason |

|---|---|---|

| Carbonyl Oxygen Atoms (C=O) | Nucleophilic | High electron density due to electronegativity and lone pairs. |

| Quinoline Ring Nitrogen Atoms | Nucleophilic | Lone pair of electrons on the sp² hybridized nitrogen. |

| Carbonyl Carbon Atoms (C=O) | Electrophilic | Electron deficient due to bonding with electronegative oxygen and nitrogen. |

| Amide Hydrogen Atoms (N-H) | Electrophilic | Acidic proton due to the electron-withdrawing effect of the carbonyl group. |

| Aromatic Quinoline Rings | Nucleophilic (π-system) | Electron-rich π-cloud susceptible to electrophilic aromatic substitution. |

Beyond visual MEP analysis, global reactivity descriptors derived from conceptual DFT provide quantitative measures of reactivity. researchgate.net These descriptors, including chemical hardness, electronic chemical potential, and the electrophilicity index, offer a deeper understanding of the molecule's stability and reaction tendencies. nih.govresearchgate.net For instance, a low HOMO-LUMO energy gap is indicative of higher chemical reactivity. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules in condensed phases and biological systems. mdpi.commdpi.com For this compound, NCIs such as hydrogen bonds, π-stacking, and van der Waals forces dictate its crystal packing and interactions with other molecules. mdpi.com Advanced computational tools like Non-Covalent Interaction (NCI) plots, the Quantum Theory of Atoms in Molecules (QTAIM), and Symmetry-Adapted Perturbation Theory (SAPT) are used to characterize and quantify these weak forces. mdpi.commdpi.comresearchgate.net

Hydrogen Bonding Network Characterization

The molecular structure of this compound contains functional groups capable of forming a robust network of hydrogen bonds. The amide groups (-CONH-) are classic hydrogen bond motifs, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a strong acceptor. mdpi.com Additionally, the nitrogen atoms in the quinoline rings can also function as hydrogen bond acceptors.

These interactions can be either intramolecular, leading to specific preferred conformations, or intermolecular, driving the self-assembly into larger supramolecular architectures in the solid state. Computational analysis can predict the geometry and strength of these hydrogen bonds, which are fundamental to the molecule's structural organization.

| Donor | Acceptor | Interaction Type |

|---|---|---|

| Amide N-H | Carbonyl C=O (of another molecule) | Intermolecular Hydrogen Bond |

| Amide N-H | Quinoline Nitrogen (of another molecule) | Intermolecular Hydrogen Bond |

| Amide N-H | Carbonyl C=O (intramolecular) | Intramolecular Hydrogen Bond (if sterically possible) |

| Amide N-H | Quinoline Nitrogen (intramolecular) | Intramolecular Hydrogen Bond (if sterically possible) |

Pi-Stacking and Van der Waals Interactions within the Molecular Architecture

The presence of two large, planar quinoline ring systems in this compound makes it an ideal candidate for significant π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, play a vital role in the stabilization of crystal structures. mdpi.com Theoretical calculations can determine the preferred stacking geometry (e.g., face-to-face, parallel-displaced, or T-shaped) and quantify the interaction energy.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the single bonds of the propanediamide linker.

By simulating the molecule in different solvent environments, MD can predict its solution-phase behavior, including solvation structure and dynamic conformational changes. This information is crucial for understanding how the molecule might behave in a biological medium or during a chemical process in solution. The simulations provide a bridge between the theoretical properties of a single molecule and its macroscopic behavior.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its physical properties or biological activity. researchgate.net For this compound, a QSPR approach could be used to predict properties like solubility, melting point, or binding affinity to a target protein based on calculated molecular descriptors.

These descriptors are numerical values derived from the molecule's theoretical structure, including electronic (e.g., partial atomic charges, dipole moment), topological, and steric parameters. By establishing a statistically significant relationship for a series of related compounds, these models can be used to rationally design new molecules with enhanced properties and to screen virtual libraries for candidates with desired characteristics, thus accelerating the discovery process. researchgate.net

Coordination Chemistry of N,n Di Quinolin 6 Yl Propanediamide

Ligand Design Principles and Chelation Properties of Diamide-Quinoline Scaffolds

The design of N,N'-di(quinolin-6-yl)propanediamide as a chelating agent is rooted in the strategic combination of two key chemical moieties: the quinoline (B57606) heterocycle and the propanediamide backbone. Quinoline is recognized as a "privileged" scaffold in medicinal and coordination chemistry due to its rigid structure, potent N-donor atom, and ability to engage in π-stacking interactions. core.ac.uksemanticscholar.org Its derivatives are widely used in the development of chemical sensors and biologically active molecules. core.ac.uknih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands typically involves straightforward, well-established methods. bendola.comresearchgate.net Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and composition of the resulting compounds.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The synthesis of transition metal complexes with this compound would generally be achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 1:2 metal-to-ligand molar ratio. bendola.com The reaction is typically carried out by refluxing the components in a solvent such as methanol (B129727) or ethanol (B145695) for several hours. core.ac.uk The resulting solid complex can then be isolated by filtration, washed, and dried. core.ac.uk

Characterization of these complexes relies on several methods:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: To verify coordination. A shift in the C=O stretching frequency of the amide group to a lower wavenumber and changes in the C=N stretching vibrations of the quinoline ring upon complexation provide direct evidence of the involvement of these groups in binding the metal ion. bendola.comresearchgate.net

Molar Conductivity: Measurements in solvents like DMSO can determine whether the complex is an electrolyte or non-electrolyte, indicating if anions are part of the coordination sphere. nih.govnih.gov

Based on studies of similar quinoline-based ligands, the expected geometries for these complexes vary with the metal ion and its d-electron configuration. rsc.orgtsijournals.com For instance, Cu(II) complexes often adopt a distorted square planar or square pyramidal geometry, while Co(II) and Zn(II) complexes are commonly found in tetrahedral or octahedral environments. bendola.comtsijournals.com Ni(II) can form either square planar (diamagnetic) or octahedral (paramagnetic) complexes. tsijournals.com

Lanthanide Ion Complexation and Luminescence Studies

The complexation of lanthanide ions (Ln³⁺) with this compound is of particular interest due to the potential for creating luminescent materials. nih.gov Lanthanides are hard Lewis acids and have a strong preference for hard donor atoms like oxygen, making the diamide (B1670390) groups excellent binding sites. nih.gov The quinoline nitrogen atoms also participate in coordination, accommodating the larger size and higher coordination numbers (typically 8 or 9) of the lanthanide ions. nih.govrsc.org

The synthesis of lanthanide complexes generally involves the reaction of the ligand with a lanthanide nitrate (B79036) salt in a suitable solvent. researchgate.net The key feature of these complexes is often their luminescence, which arises from the "antenna effect." In this process:

The organic ligand (the "antenna") absorbs UV radiation, promoting it to an excited singlet state.

Through intersystem crossing, the ligand transitions to a lower-energy triplet state.

Energy is transferred from the ligand's triplet state to an appropriate f-orbital of the chelated lanthanide ion.

The excited lanthanide ion then relaxes by emitting light at its characteristic, sharp, and long-lived emission wavelengths (e.g., red for Eu³⁺, green for Tb³⁺). nih.gov

The efficiency of this process depends on the energy level of the ligand's triplet state, which must be suitably matched with the resonance energy level of the lanthanide ion to facilitate effective energy transfer. nih.gov Studies on similar quinoline-amide ligands have shown that the fluorescence intensity can be influenced by the solvent environment. nih.gov

Coordination Modes and Geometries within Metal-N,N'-di(quinolin-6-yl)propanediamide Systems

As a flexible tetradentate ligand, this compound can adopt various coordination modes and geometries depending on the central metal ion's size, electronic configuration, and coordination preferences.

With Transition Metals: For smaller transition metal ions like Cu(II) or Ni(II), the ligand may wrap around the metal in a square-planar or a distorted tetrahedral geometry. bendola.com If additional coordination sites are occupied by solvent molecules or anions (like H₂O or Cl⁻), an octahedral geometry can be achieved. bendola.comtsijournals.com For example, complexes of related quinoline Schiff base ligands with Co(II) and Ni(II) have been reported to form octahedral structures with two coordinated water molecules, having the formula [M(L)₂(H₂O)₂]. bendola.com

With Lanthanide Ions: Lanthanide ions are larger and demand higher coordination numbers, typically 8, 9, or even 10. nih.gov In these cases, this compound would likely coordinate alongside other ligands, such as nitrate ions or solvent molecules, to satisfy the metal's coordination sphere. The resulting geometries are often complex and can be described as distorted versions of polyhedra like the bicapped trigonal prism or capped square antiprism. In some reported dinuclear lanthanide complexes, quinolone-based ligands have been shown to act as both chelating and bridging ligands. nih.gov

Stability and Thermodynamics of Complex Formation in Solution

The stability of transition metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, the Cu(II) complex of this compound is expected to be the most stable among the common divalent transition metals. The thermodynamic parameters of complex formation—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—can be determined from the temperature dependence of the stability constants. core.ac.uk Complexation is typically driven by a favorable negative enthalpy change from bond formation and a positive entropy change associated with the release of solvent molecules from the metal's hydration sphere.

Table 1: Representative Stability Constants for Related Metal-Ligand Systems

| Metal Ion | Ligand System | log K | Reference |

|---|---|---|---|

| Zn(II) | 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde derivative | 6.36 | pskgu.ru |

| Cu(II) | 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde derivative | 6.46 | pskgu.ru |

| Ni(II) | 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde derivative | 5.58 | pskgu.ru |

| In(III) | 8-hydroxyquinoline-5-sulphonic acid | log K₁ = 11.23, log K₂ = 9.80, log K₃ = 8.02 | core.ac.uk |

Spectroscopic Probing of Metal-Ligand Interactions (e.g., UV-Vis, Fluorescence, EPR)

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions and the electronic structure of the resulting complexes.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π→π* transitions within the quinoline rings. nih.govpskgu.ru Upon complexation with a metal ion, these bands may shift in wavelength (bathochromic or hypsochromic shift) and change in intensity (hyperchromic or hypochromic effect), indicating electronic interaction between the ligand and the metal. nih.gov For d-block transition metals like Co(II), Ni(II), and Cu(II), weaker d-d transition bands may appear in the visible region, providing information about the coordination geometry of the complex. tsijournals.com

Fluorescence Spectroscopy: This technique is particularly powerful for studying the complexes of diamagnetic ions like Zn(II) and, most notably, lanthanide ions. pskgu.ru For Zn(II) complexes, changes in the ligand's intrinsic fluorescence upon coordination can be monitored. For lanthanide complexes, fluorescence spectroscopy is the primary tool for studying the antenna effect. By measuring the excitation and emission spectra, one can confirm the ligand-to-metal energy transfer and calculate the quantum yield and luminescence lifetime of the complex, which are key parameters for assessing its efficiency as a light-emitting material. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study complexes containing unpaired electrons (paramagnetic species), such as those of Cu(II) (d⁹), Co(II) (d⁷), and some Ni(II) (d⁸, octahedral) complexes. The EPR spectrum provides detailed information about the electronic ground state and the local environment of the metal ion. For a Cu(II) complex, the g-values (g∥ and g⊥) can help determine if the unpaired electron resides primarily in the dₓ₂-y₂ or d₂₂ orbital, which in turn provides insight into whether the geometry is, for example, elongated octahedral or trigonal bipyramidal. bendola.com The g-values also give an indication of the covalent character of the metal-ligand bond. bendola.com

Information regarding "this compound" is currently unavailable.

Extensive research has been conducted to gather information on the chemical compound “this compound” and its coordination chemistry, specifically focusing on the electrochemical behavior and redox properties of its metal complexes. Despite a thorough search of scientific databases and scholarly articles, no specific data or research findings related to the electrochemical properties of metal complexes involving this particular ligand could be located.

Therefore, the section on "Electrochemical Behavior and Redox Properties of Metal-N,N'-di(quinolin-6-yl)propanediamide Complexes" cannot be provided at this time due to the absence of published research on this topic.

This includes a lack of information on:

Cyclic voltammetry studies

Redox potentials

Electron transfer mechanisms

The influence of different metal centers on the electrochemical behavior

It is important to note that while research exists on the electrochemical properties of various other quinoline-containing ligands and their metal complexes, the strict focus of this request on "this compound" prevents the inclusion of data from related but distinct chemical structures.

Further research into the synthesis and characterization of this specific compound and its metal complexes would be required to generate the detailed and scientifically accurate content requested.

Supramolecular Chemistry and Self Assembly of N,n Di Quinolin 6 Yl Propanediamide

Design Principles for Supramolecular Recognition Motifs in Diamide-Quinoline Systems

The design of supramolecular systems based on diamide-quinoline scaffolds follows the "lock and key" principle, where the host molecule possesses recognition sites complementary to a specific guest or to another host molecule. For N,N'-di(quinolin-6-yl)propanediamide, the key design elements facilitating molecular recognition and self-assembly are:

Hydrogen Bonding Sites: The secondary amide groups (–CO–NH–) provide both hydrogen bond donors (N-H) and acceptors (C=O). This allows for the formation of predictable and directional hydrogen-bonding networks.

Metal Coordination Centers: The nitrogen atom within each quinoline (B57606) ring acts as a Lewis base, capable of coordinating with metal ions. This enables the construction of metallo-supramolecular structures. mdpi.com

Aromatic π-Surfaces: The large, planar surfaces of the quinoline rings are ideal for engaging in π-π stacking interactions, which are crucial for stabilizing the assembly of aromatic molecules. nih.gov

Conformational Flexibility: The propanediamide linker allows for a degree of flexibility, enabling the quinoline moieties to orient themselves optimally for interaction with other molecules or metal centers.

By strategically combining these features, this compound can be directed to form a variety of supramolecular architectures, from simple dimers to complex polymeric chains and gels. mdpi.comrsc.org

Hydrogen Bonding Directed Assembly in Solution and Solid State

Hydrogen bonds are among the most important directional forces in supramolecular chemistry. In this compound, the amide N-H groups and carbonyl C=O groups are perfectly positioned to form robust intermolecular hydrogen bonds.

For this compound, it is expected that the complementary amide groups would associate to form linear tapes or sheets stabilized by a repeating pattern of N-H···O=C bonds. In the solid state, these interactions would define the crystal packing, while in solution, they could lead to the formation of soluble oligomers or, at higher concentrations, gel-like networks. mdpi.comrsc.org The stability of these hydrogen bonds can be high, with some intramolecular hydrogen bonds in related systems remaining intact even in polar solvents like DMSO. clockss.org

Pi-Stacking Driven Architectures and Their Characteristics

Alongside hydrogen bonding, π-π stacking is a critical non-covalent interaction that governs the assembly of aromatic molecules like this compound. This interaction arises from the electrostatic attraction between the electron-rich π-clouds of aromatic rings. nih.gov

Studies comparing quinoline-containing compounds to their all-carbon naphthalene (B1677914) analogues have shown that the presence of the nitrogen heteroatom in the quinoline ring enhances the propensity for π-π interactions. rsc.org The quinoline system has a polarized electron cloud, which can facilitate stronger and more specific stacking arrangements. The most common conformations for π-stacking are not face-to-face but rather offset-stacked or T-shaped, as these minimize electrostatic repulsion. nih.gov

Metal-Directed Self-Assembly and Metallo-Supramolecular Polymers

The nitrogen atoms of the quinoline rings in this compound serve as effective coordination sites for a variety of metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺). nih.gov This property allows for the construction of metallo-supramolecular assemblies, where the metal ion acts as a "glue" to direct the self-assembly of the organic ligands into well-defined, ordered structures.

Depending on the coordination geometry of the metal ion and the stoichiometry of the metal-to-ligand ratio, different architectures can be formed:

Discrete Macrocycles: When a metal ion with a specific coordination angle (e.g., 90° or 120°) is combined with the ligand in a suitable ratio, discrete, closed structures like M₂L₂ or M₄L₆ cages can form. rsc.orgresearchgate.net

Coordination Polymers: If the metal ion and ligand are combined in a way that allows for continuous extension, one-, two-, or three-dimensional coordination polymers can be created. nih.govresearchgate.net In such structures, the this compound would act as a bridging ligand, connecting metal centers into an infinite network.

The formation of these metallo-supramolecular polymers is often reversible and can be controlled by external stimuli like temperature or solvent changes. nih.gov These materials are of significant interest for applications in catalysis, sensing, and as functional materials. mdpi.comnih.gov

Characterization of Supramolecular Assemblies (e.g., by NMR, Mass Spectrometry, AFM, TEM)

A variety of analytical techniques are essential to confirm the formation and elucidate the structure of supramolecular assemblies. The dynamic and often complex nature of these systems necessitates a combination of methods. rsc.org

| Technique | Application in Characterizing Supramolecular Assemblies | References |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to study assembly in solution. ¹H NMR titrations can track chemical shift changes upon assembly, confirming interactions and determining binding constants. Diffusion-ordered spectroscopy (DOSY) can distinguish between small monomers and large assembled species. | clockss.orgnih.govnih.govrsc.org |

| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) is particularly useful for identifying the size and composition of discrete, non-covalent assemblies like macrocycles or cages by detecting their mass-to-charge ratio. | nih.gov |

| X-ray Diffraction (XRD) | Single-crystal XRD provides definitive proof of the structure of assemblies in the solid state, revealing precise bond lengths, angles, and intermolecular distances for hydrogen bonds and π-stacking. Powder XRD can identify the layered or ordered structures in gel or polycrystalline materials. | mdpi.commdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Useful for confirming hydrogen bonding, as the stretching frequency of the N-H and C=O bonds in the amide group will shift upon participation in a hydrogen-bonding network. | nih.govnih.govmdpi.com |

| Microscopy (AFM, TEM, SEM) | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the assembled nanostructures on a surface, such as fibers, sheets, or vesicles formed by the supramolecular polymers or gels. | nih.govrsc.org |

| UV-Vis and Fluorescence Spectroscopy | Changes in the absorption or emission spectra upon assembly can indicate π-stacking interactions or conformational changes. The appearance of new charge-transfer bands can signal metal-ligand coordination. | rsc.org |

The comprehensive characterization of supramolecular polymers requires a multi-technique approach to understand their structure and behavior across different states (solution, solid, gel). rsc.org

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity provided by a larger "host" molecule or a supramolecular assembly. While specific host-guest systems with this compound have not been reported, the molecule's derivatives are excellent candidates for creating such systems.

A supramolecular assembly of this compound, formed either through hydrogen bonding or metal coordination, could generate well-defined cavities. For example:

A metallo-supramolecular cage could encapsulate small solvent molecules or other guests that fit within its central void. rsc.org

The space between layers of hydrogen-bonded sheets could serve as an intercalation site for flat, aromatic guest molecules.

The quinoline rings themselves, being relatively electron-rich, could form a hydrophobic pocket capable of binding small organic molecules through van der Waals forces and π-interactions.

The design of such systems could lead to applications in chemical sensing, where the binding of a guest molecule induces a detectable signal (e.g., a change in fluorescence), or in catalysis, where the host cavity acts as a nanoscale reaction vessel. rsc.org

Mechanistic Studies of Biological Activities of N,n Di Quinolin 6 Yl Propanediamide and Analogues in Vitro Focus

Molecular Target Identification and Validation (In Vitro Studies)

In the realm of drug discovery, the identification and validation of molecular targets are pivotal steps. For quinoline-based compounds, including analogues of N,N'-di(quinolin-6-yl)propanediamide, in vitro studies have elucidated several key molecular interactions that underpin their biological effects. These studies focus on enzyme inhibition, nucleic acid interactions, and receptor binding, providing a foundational understanding of their potential therapeutic applications.

Nucleic Acid Binding and Intercalation Mechanisms

The interaction with DNA represents another significant mechanism of action for many anticancer agents. Quinoline-containing compounds have been shown to bind to DNA, often through intercalation, which involves the insertion of the planar quinoline (B57606) ring system between the base pairs of the DNA double helix. This can lead to conformational changes in the DNA, interfering with replication and transcription, and ultimately triggering cell death.

A study on 5-amino substituted benzimidazo[1,2-a]quinolines demonstrated that several derivatives bind to DNA as strong intercalators. nih.gov This was confirmed through various biophysical techniques, including UV/Visible spectroscopy, DNA melting temperature studies, and fluorescence and circular dichroism titrations. nih.gov For example, the N,N-dimethylaminopropyl and piperazinyl substituted derivatives were identified as potent DNA intercalators. nih.gov

Receptor-Ligand Interaction Modalities and Binding Affinities

The biological activity of a compound can also be mediated through its interaction with specific cellular receptors. While specific receptor binding studies for this compound are not prevalent in the literature, the general principles of receptor-ligand interactions are applicable. The affinity of a ligand for its receptor is a critical determinant of its potency. In silico molecular docking and binding affinity assays are common methods used to predict and quantify these interactions. nih.gov For example, in the context of kinase inhibition, docking simulations have been used to suggest a common mode of interaction for quinoline amide derivatives at the ATP-binding site of VEGFR-2. nih.gov

Cellular Pathway Modulation (In Vitro Studies)

Beyond direct molecular targeting, the biological effects of this compound analogues are manifested through the modulation of complex cellular pathways. In vitro studies have provided insights into how these compounds can influence critical processes such as apoptosis and autophagy.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction is a key strategy in cancer therapy. Several quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

One study on quinoline-5-sulfonamide (B3425427) derivatives found that the most active compound altered the expression of the apoptosis-related genes BCL-2 and BAX in cancer cell lines. nih.gov Another investigation into quinoline-based thiocarbohydrazones revealed that they trigger programmed cell death that is partially dependent on caspases, particularly caspase-8. rsc.org A novel synthetic quinazolinyl derivative was also shown to induce apoptosis in a leukemia cell line via the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and caspase activation. nih.gov Furthermore, some indole-aryl-amide derivatives have been found to promote apoptosis in colon cancer cells. mdpi.com

Autophagy Pathway Interactions

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context. Its modulation represents a potential therapeutic strategy. Research on a novel quinolin-8-yl-nicotinamide, QN523, has implicated autophagy as a major mechanism of its action in pancreatic cancer. nih.gov Treatment with QN523 led to a significant increase in the expression of genes involved in autophagy, such as WIPI1, GABARAPL1, and MAP1LC3B. nih.gov This suggests that for certain quinoline analogues, the induction of autophagy could be a key component of their anticancer activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. georgiasouthern.edu These studies involve synthesizing and testing a series of analogues of a lead compound to understand how specific changes in its chemical structure affect its potency and efficacy. nih.govmdpi.com For this compound, SAR studies would aim to elucidate the roles of the quinoline rings, the propanediamide linker, and the specific substitution pattern (position 6) in its biological effects.

Key questions addressed by SAR studies on this scaffold would include:

The importance of the quinoline nitrogen for activity.

The effect of substituents on the quinoline rings.

The influence of the linker's length, rigidity, and hydrogen-bonding capacity.

The significance of having two quinoline moieties and their relative orientation.

The insights gained from SAR are crucial for optimizing the lead compound into a more potent and selective drug candidate. mdpi.com

The rational design of new bioactive molecules is a cornerstone of drug discovery. mdpi.com For this compound, the design of analogues for SAR studies would be a systematic process. mdpi.com Chemists would create a focused library of related compounds by modifying distinct parts of the parent molecule. nih.gov

Synthesis Strategy: The synthesis of this compound and its analogues generally involves the amidation of a dicarboxylic acid derivative with an appropriate amine. researchgate.net The core synthesis would likely involve reacting propanedioyl dichloride (malonyl chloride) or a similar activated form of propane-1,3-dioic acid with 2 equivalents of 6-aminoquinoline (B144246).

Designed Analogues would include:

Linker Modification: The propanediamide linker could be altered. For example, using succinic acid or adipic acid derivatives would create analogues with longer, more flexible chains. Conversely, using a more rigid linker like fumaric acid could probe the importance of conformational restriction.

Quinoline Ring Substitution: Analogues could be synthesized with substituents at various positions on the quinoline rings. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) would explore electronic effects on activity. semanticscholar.org

Isomeric Variation: The point of attachment on the quinoline ring could be moved from the 6-position to other positions (e.g., 3, 4, or 8) to determine the optimal substitution pattern for biological activity. mdpi.com

Scaffold Hybridization: The quinoline moiety could be hybridized with other heterocyclic systems known for biological activity to create novel chemical entities. mdpi.com

This rational, iterative process of design, synthesis, and subsequent biological testing allows researchers to build a comprehensive understanding of the molecule's SAR. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. arabjchem.orgchemmethod.com By quantifying molecular properties (known as descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

For a series of this compound analogues, a QSAR study would proceed as follows:

Data Set Generation: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ values) measured in a consistent in vitro assay. mdpi.com

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices, etc. mdpi.com

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and steric fields (used in CoMFA - Comparative Molecular Field Analysis). nih.govmdpi.com

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). chemmethod.commdpi.com

A successful QSAR model can provide valuable insights into which properties (e.g., hydrophobicity, specific steric bulk, electronic features) are critical for the biological activity of this class of compounds. mdpi.com

Table 1: Example of a Data Set for a QSAR Study of Quinoline Diamide (B1670390) Analogues This table is illustrative and provides a conceptual framework for the data involved in a QSAR analysis.

| Compound ID | R1 Substituent | Linker | LogP (Descriptor) | Molecular Weight (Descriptor) | pIC₅₀ (Activity) |

|---|---|---|---|---|---|

| 1 (Parent) | H | -(CO)NH(CH₂)NH(CO)- | 3.5 | 370.4 | 6.2 |

| 2 | 7-Cl | -(CO)NH(CH₂)NH(CO)- | 4.2 | 439.3 | 6.8 |

| 3 | H | -(CO)NH(CH₂)₂NH(CO)- | 3.8 | 384.4 | 5.9 |

| 4 | 7-OCH₃ | -(CO)NH(CH₂)NH(CO)- | 3.4 | 430.5 | 6.5 |

Analytical Methodologies for N,n Di Quinolin 6 Yl Propanediamide

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental for the isolation and purity evaluation of N,N'-di(quinolin-6-yl)propanediamide from reaction mixtures and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

For compounds containing quinoline (B57606) and amide functionalities, reversed-phase HPLC is often the method of choice. A C18 or C8 column would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from impurities with different polarities.

Detection can be achieved using a UV-Vis detector, as the quinoline rings in the molecule are expected to exhibit strong absorbance in the UV region. A photodiode array (PDA) detector would be particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment. For enhanced sensitivity and selectivity, fluorescence detection can also be employed, given that quinoline derivatives are often fluorescent.

A study on the electrochemical activity of 6-aminoquinolyl urea (B33335) derivatives of amino acids and peptides reported the use of reversed-phase HPLC for separation. nih.gov While the specific compound is different, the presence of the quinoline moiety suggests that similar HPLC conditions could be applicable. The linearity of response for these derivatives was observed in the range of 5 pmol to 2500 pmol, with a detection limit of approximately 2.5 pmol using an amperometric detector. nih.gov

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 320 nm |